molecular formula C17H19FN4O5S B606244 Bms-707035 CAS No. 729607-74-3

Bms-707035

Número de catálogo B606244
Número CAS: 729607-74-3
Peso molecular: 410.42
Clave InChI: VNIWZCGZPBJWBI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BMS-707035 is a potent, specific, and reversible HIV-I integrase (IN) inhibitor that blocks HIV IN strand transfer activity with an IC50 of 15 nM . Retroviral IN is an enzyme produced by a retrovirus (such as HIV) that enables its genetic material to be integrated into the DNA of the infected cell .


Synthesis Analysis

BMS-707035 was discovered by systematic optimization of N-methylpyrimidinone carboxamides guided by structure-activity relationships (SARs) and the single crystal X-ray structure of compound 10 . The unexpectedly advantageous profiles of N-methylpyrimidinone carboxamides with a saturated C2-substituent may be due, in part, to the geometric relationship between the C2-substituent and the pyrimidinone core .


Molecular Structure Analysis

The single crystal X-ray structure of compound 10 provided support for the design of a spirocyclic series 12 which led to the discovery of the morpholino-fused pyrimidinone series 13 . Several carboxamides derived from this bicyclic scaffold displayed improved antiviral activity and pharmacokinetic profiles when compared with corresponding spirocyclic analogs .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of BMS-707035 are guided by structure-activity relationships (SARs) and the single crystal X-ray structure of compound 10 . The design of a spirocyclic series 12 led to the discovery of the morpholino-fused pyrimidinone series 13 .


Physical And Chemical Properties Analysis

BMS-707035 has a chemical formula of C17H19FN4O5S, an exact mass of 410.11, and a molecular weight of 410.420 . It is insoluble in water and ethanol, but it has a solubility of ≥41 mg/mL in DMSO .

Aplicaciones Científicas De Investigación

  • HIV Treatment : BMS-707035 is identified as a potent HIV-1 integrase strand transfer inhibitor. Its discovery followed a systematic optimization of N-methylpyrimidinone carboxamides. This compound underwent phase I clinical trials due to its excellent antiviral activity and acceptable toxicity profiles in both in vitro and in vivo settings (Naidu et al., 2018).

  • Cancer Therapy : BMS-310705, a water-soluble analog of epothilone B, has been studied for its role in treating malignancies such as ovarian, renal, bladder, and lung carcinoma. The drug induces apoptosis via the mitochondrial-mediated pathway, suggesting its potential efficacy in cancer treatment (Uyar et al., 2003).

  • Pharmacokinetics and Oral Bioavailability : The pharmacokinetics and oral bioavailability of BMS-310705, an epothilone B analog, were investigated, revealing its rapid clearance and extensive distribution in mice, rats, and dogs. This suggests potential for development as an oral anticancer drug (Kamath et al., 2005).

Safety And Hazards

BMS-707035 is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . If inhaled, it is recommended to remove to fresh air and give oxygen if breathing is difficult . If swallowed, it is advised to wash out the mouth with copious amounts of water and call a physician .

Propiedades

IUPAC Name

2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O5S/c1-21-16(25)14(23)13(15(24)19-10-11-4-6-12(18)7-5-11)20-17(21)22-8-2-3-9-28(22,26)27/h4-7,23H,2-3,8-10H2,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIWZCGZPBJWBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N=C1N2CCCCS2(=O)=O)C(=O)NCC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025869
Record name 2-(1,1-Dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bms-707035

CAS RN

729607-74-3
Record name BMS-707035
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0729607743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HIV Integrase Inhibitor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16114
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(1,1-Dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-707035
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PR4P7YOKT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 2-(1,1-dioxo-1λ6-[1,2]thiazinan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester (1.00 g, 3.02 mmol) and 4-fluorobenzylamine (1.31 g, 10.5 mmol) in a mixture of anhydrous ethyl alcohol (40 ml) and N,N-dimethylformamide (10 ml) was heated under reflux for 10 h. The solvent was then evaporated in vacuo and the residue was diluted with dichloromethane (500 ml). The organic phase was washed with 5% aqueous acetic acid, brine and dried over anhydrous sodium sulfate. Evaporation of the solvent and recrystallization of the white solid obtained from dichloromethane and ethanol gave 1.04 g (84% yield) of the title amide as white crystals; mp 227–228° C. 1HNMR 400 MHz (CDCl3) δ (ppm): 1.75 and 2.07 (2×1H, m, CH2), 2.28–2.43 (2H, m, CH2), 3.19–3.31 (2H, m, CH2), 3.64 (3H, s, NCH3), 3.6–3.8 (2H, m, CH2), 4.59 (2H, AB part of ABX system, JAB=14.9 Hz, Δν=36.1 Hz, JAX=6.6 Hz, JBX=5.8 Hz, NCH2), 7.06 (2H, m, aromatics), 7.31 (2H, m, aromatics), 7.52 (1H, broad NH). Anal. Calcd for C17H19FN4O5S: C 49.75, H 4.67, N 13.65. Found: C 49.67, H 4.63, N 13.77.
Name
2-(1,1-dioxo-1λ6-[1,2]thiazinan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
84%

Synthesis routes and methods II

Procedure details

A mixture of 2-(1,1-dioxo-1λ6-[1,2]thiazinan-2-yl)-5-methoxy-1-methyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid 4-fluoro-benzylamide (0.115 g, 0.27 mmol) in 2,4,6-collidine (3 ml) was treated with lithium iodide (0.060 g) and the resulting mixture was heated at 120° C. for 30 min. The collidine was then evaporated in vacuo, the residue was diluted with a small volume of water and the pH was adjusted to a value of 7 with 0.1 N hydrochloric acid. The aqueous phase was extracted three times with dichloromethane and the combined organic extracts were washed with brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by chromatography on reversed phase silica gel (Waters, C-18, 125 A, elution with water-acetonitrile 7:3 to 6:4) to give 0.058 g (52% yield) of the title amide as a white solid; mp 226–227° C. (dichloromethane-ethanol).
Name
2-(1,1-dioxo-1λ6-[1,2]thiazinan-2-yl)-5-methoxy-1-methyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid 4-fluoro-benzylamide
Quantity
0.115 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step Two
Name
Yield
52%

Citations

For This Compound
65
Citations
BN Naidu, MA Walker, ME Sorenson, Y Ueda… - Bioorganic & Medicinal …, 2018 - Elsevier
… BMS-707035 is an HIV-1 integrase strand transfer inhibitor (INSTI) discovered by systematic … toxicity profiles, 13a (BMS-707035) was selected for advancement into phase I clinical trials. …
Number of citations: 14 www.sciencedirect.com
LQ Al-Mawsawi, RI Al-Safi… - Expert opinion on …, 2008 - Taylor & Francis
… BMS-707035 is an investigational IN inhibitor developed by … as being associated with BMS-707035 resistance , although no … details of BMS-707035 been disclosed to the public. …
Number of citations: 67 www.tandfonline.com
M Kaur, RK Rawal, G Rath… - Current topics in medicinal …, 2018 - ingentaconnect.com
… BMS-707035 BMS-707035, a pyrimidine carboxamide, is an analogue of Raltegravir with a cyclic sulphonamide group in place of 1,3,4-oxadiazole group of Raletgravir [111]. It has …
Number of citations: 15 www.ingentaconnect.com
R Dayam, LQ Al-Mawsawi, N Neamati - Drugs in R & D, 2007 - Springer
… Details on the structure of BMS-707035 have not been revealed to the public, … BMS-707035 resistance has been disclosed. The results and details of the clinical trials of BMS-707035 …
Number of citations: 70 link.springer.com
A Narayanan, M Narwal, SA Majowicz… - Communications …, 2022 - nature.com
… lower for BMS-707035 (1-… BMS-707035 are smaller compounds than Atazanavir and Nelfinavir, which can only partially occupy the active site (Fig. 7c1, c2, respectively). BMS-707035 …
Number of citations: 111 www.nature.com
J Trivedi, D Mahajan, RJ Jaffe, A Acharya… - Current HIV/AIDS …, 2020 - Springer
… BMS-707035 also interacts with many of the same amino … BMS-707035 displays similar efficacy as RAL, BMS-707035’s … halted the development of BMS-707035 for higher studies and …
Number of citations: 18 idp.springer.com
SP Korolev, AY Yu, MB Gottikh - Acta Naturae (англоязычная …, 2011 - cyberleninka.ru
… BMS-707035 differs from raltegravir only by the substitution of … BMS-707035 has reached the second phase of clinical trials; … In the beginning of 2008, the clinical trials of BMS-707035 …
Number of citations: 16 cyberleninka.ru
P Cotelle - Expert Opinion on Therapeutic Patents, 2011 - Taylor & Francis
… Bristol-Myers Squibb has developed molecules leading to BMS-707035, which was stopped at the Phase II clinical trial stage. Herein is presented the last patent from this company …
Number of citations: 5 www.tandfonline.com
E Ikebe, S Matsuoka, K Tezuka, M Kuramitsu… - …, 2019 - journals.lww.com
Background: Human T-cell Leukemia virus type I (HTLV-1) is a retrovirus that infects peripheral T cells and causes several refractory diseases like HTLV-1-associated myelopathy/…
Number of citations: 0 journals.lww.com
Y Wang, SX Gu, Q He, R Fan - European Journal of Medicinal Chemistry, 2021 - Elsevier
… BMS-707035 … BMS-707035 displayed low clearance in the rat, dog and monkey. It also demonstrated good safety margins in toxicity studies using dogs and rats. However, BMS-707035 …
Number of citations: 13 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.